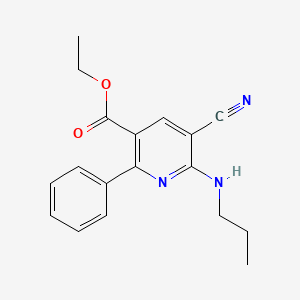

Ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate

CAS No.: 477865-83-1

Cat. No.: VC4252036

Molecular Formula: C18H19N3O2

Molecular Weight: 309.369

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477865-83-1 |

|---|---|

| Molecular Formula | C18H19N3O2 |

| Molecular Weight | 309.369 |

| IUPAC Name | ethyl 5-cyano-2-phenyl-6-(propylamino)pyridine-3-carboxylate |

| Standard InChI | InChI=1S/C18H19N3O2/c1-3-10-20-17-14(12-19)11-15(18(22)23-4-2)16(21-17)13-8-6-5-7-9-13/h5-9,11H,3-4,10H2,1-2H3,(H,20,21) |

| Standard InChI Key | JTVROUJNGJVMLQ-UHFFFAOYSA-N |

| SMILES | CCCNC1=NC(=C(C=C1C#N)C(=O)OCC)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate belongs to the class of poly-substituted nicotinates, with a molecular formula of C₁₈H₁₉N₃O₂ and a molecular weight of 309.36 g/mol . The compound’s structure integrates three distinct functional groups:

-

A cyano (-C≡N) group at position 5, which enhances electrophilic reactivity.

-

A phenyl ring at position 2, contributing to aromatic stacking interactions.

-

A propylamino (-NHCH₂CH₂CH₃) group at position 6, offering nucleophilic and hydrogen-bonding capabilities.

The ethyl ester moiety at the carboxylate position ensures moderate solubility in organic solvents while retaining hydrolytic lability for further derivatization .

Synthesis and Preparation Methods

Multi-Component Reaction (MCR) Approach

A plausible synthesis route, inferred from analogous protocols for ethyl 5-cyano-2-methyl-4-phenyl-6-(phenylamino)nicotinate , involves a one-pot condensation of:

-

Benzaldehyde (1 mmol),

-

Malononitrile (1 mmol),

-

Ethyl acetoacetate (1 mmol),

-

Propylamine (1 mmol),

The reaction is conducted in a refluxing ethanol-water (1:1) mixture for 2 hours, followed by catalyst filtration and product isolation via ethyl acetate extraction . This method leverages the Lewis acidity of nano-ZrO₂ to accelerate imine formation and cyclization, yielding the target compound in high purity (predicted yield: ~85–92%) .

Alternative Pathways

A second route, inspired by quinoline derivative syntheses , employs nucleophilic aromatic substitution:

-

Ethyl 6-chloronicotinate reacts with propylamine in dimethylformamide (DMF) at 110°C for 16 hours.

-

Subsequent cyanation at position 5 using copper(I) cyanide in dimethyl sulfoxide (DMSO).

-

Phenyl group introduction via Suzuki-Miyaura coupling with phenylboronic acid under palladium catalysis .

This stepwise approach offers regioselective control but requires stringent anhydrous conditions and higher catalyst loads .

Physicochemical Properties

Computational and experimental data for ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate are summarized below :

| Property | Value |

|---|---|

| Boiling Point | 498.7 ± 45.0 °C (Predicted) |

| Density | 1.18 ± 0.1 g/cm³ (Predicted) |

| pKa | 0.23 ± 0.39 (Predicted) |

| LogP (Octanol-Water) | 3.12 (Estimated) |

The low pKa suggests weak acidity, likely localized at the secondary amine (-NH-) of the propylamino group. The high logP value indicates significant lipophilicity, favoring membrane permeability in biological systems .

Chemical Reactivity and Derivative Formation

Hydrolysis of the Ester Group

Under basic conditions (e.g., NaOH in ethanol), the ethyl ester undergoes saponification to yield the corresponding carboxylic acid:

This reaction is critical for generating water-soluble derivatives for pharmacological testing .

Nucleophilic Substitution at the Cyano Group

The cyano group participates in nucleophilic additions, such as:

-

Aminolysis with primary amines to form amidines.

-

Reduction with LiAlH₄ to produce a primary amine (-CH₂NH₂) .

Functionalization of the Propylamino Group

The secondary amine undergoes:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume